5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride

Lipophilicity Membrane Permeability ADME

This hydrochloride salt of 5,5-difluoro-2-azaspiro[3.4]octane is a fully saturated, three-dimensional scaffold (Fsp3=1.0) optimized for CNS drug discovery. Its gem-difluoro substitution delivers a balanced LogP of 0.964, enhancing passive blood-brain barrier permeability compared to oxa-analogs (LogP=-0.022). The HCl form provides superior aqueous solubility and handling convenience. A chemically tractable secondary amine handle enables rapid diversification into high-Fsp3 compound libraries that occupy underexplored medicinal chemistry space, ideal for M4 receptor agonist SAR and replacing planar aromatic moieties in lead optimization.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
Cat. No. B13899997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CC2(CNC2)C(C1)(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-6(7)4-10-5-6;/h10H,1-5H2;1H
InChIKeyUTSPBMYREUFEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Difluoro-2-azaspiro[3.4]octane Hydrochloride: Spirocyclic Building Block for Fsp3-Enriched Drug Discovery


5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride (CAS 2806738-90-7) is a fluorinated spirocyclic building block with a core 2-azaspiro[3.4]octane scaffold featuring a gem-difluoro substitution at the 5-position. The compound possesses a calculated LogP of 0.964, an Fsp3 value of 1.0, and one H-bond donor and one H-bond acceptor in its free base form, positioning it as a highly saturated, three-dimensional scaffold for medicinal chemistry applications . This hydrochloride salt form offers enhanced aqueous solubility and handling convenience compared to the free base, while maintaining the core's drug-like physicochemical properties .

Why 5,5-Difluoro-2-azaspiro[3.4]octane Hydrochloride Cannot Be Substituted with Generic Azaspiro Analogs


Substitution of 5,5-difluoro-2-azaspiro[3.4]octane;hydrochloride with a generic 2-azaspiro[3.4]octane or oxa-analog is not a like-for-like exchange. The gem-difluoro substitution at the 5-position fundamentally alters key physicochemical parameters that dictate molecular recognition and pharmacokinetic behavior. Specifically, the 5,5-difluoro analog exhibits a calculated LogP of 0.964, which is nearly one log unit higher than the 5-oxa analog (LogP -0.022) and distinct from non-fluorinated variants . This shift in lipophilicity directly impacts membrane permeability and target engagement. Furthermore, the 5,5-difluoro scaffold's Fsp3 value of 1.0 signifies a fully saturated, three-dimensional structure, a property correlated with improved clinical success rates, which can be diminished in less saturated or planar alternatives [1].

Quantitative Differentiation of 5,5-Difluoro-2-azaspiro[3.4]octane Hydrochloride vs. Key Analogs


Lipophilicity (LogP) Comparison: 5,5-Difluoro vs. 5-Oxa Analog

The calculated LogP of 5,5-difluoro-2-azaspiro[3.4]octane is 0.964, representing a significant 0.986 log unit increase in lipophilicity compared to the 5-oxa analog (LogP -0.022) . This difference is critical for optimizing blood-brain barrier penetration and oral absorption.

Lipophilicity Membrane Permeability ADME

Hydrogen Bonding Profile: 5,5-Difluoro vs. 5-Oxa Analog

5,5-Difluoro-2-azaspiro[3.4]octane possesses one H-bond acceptor and one H-bond donor, compared to two H-bond acceptors and one H-bond donor for the 5-oxa analog . The reduced H-bond acceptor count of the 5,5-difluoro scaffold lowers overall polarity and may improve passive diffusion across lipid bilayers.

Hydrogen Bonding Drug-Receptor Interaction Solubility

Saturated Carbon Fraction (Fsp3): 5,5-Difluoro vs. Aromatic Comparators

The 5,5-difluoro-2-azaspiro[3.4]octane scaffold achieves an Fsp3 value of 1.0, indicating a fully saturated, three-dimensional framework . This contrasts with many traditional drug scaffolds that have lower Fsp3 values due to aromatic or planar moieties. Meta-analyses have shown that increasing Fsp3 correlates with a higher probability of clinical success [1].

Fsp3 Drug-Likeness 3D Complexity

Regioisomeric Differentiation: 5,5-Difluoro vs. 6,6-Difluoro-2-azaspiro[3.4]octane

The 5,5-difluoro substitution pattern places the gem-difluoro group on the five-membered ring of the spiro system, whereas the 6,6-difluoro regioisomer (CAS 2306276-68-4) positions the difluoro group on the four-membered ring [1]. This positional isomerism can lead to distinct conformational preferences and electrostatic surface potentials, impacting target recognition. The 5,5-difluoro variant offers a unique vector for molecular interactions compared to its 6,6-counterpart.

Regioisomer Structure-Activity Relationship Scaffold Optimization

Optimal Application Scenarios for 5,5-Difluoro-2-azaspiro[3.4]octane Hydrochloride Based on Quantitative Evidence


CNS Drug Discovery Requiring Optimized Lipophilicity and BBB Penetration

The calculated LogP of 0.964 for 5,5-difluoro-2-azaspiro[3.4]octane, compared to the more hydrophilic 5-oxa analog (LogP -0.022), makes this scaffold a superior starting point for CNS-targeted programs where passive diffusion across the blood-brain barrier is essential . The balanced lipophilicity, combined with a reduced H-bond acceptor count, favors brain exposure while maintaining aqueous solubility through the hydrochloride salt form.

Lead Optimization Campaigns Focused on Improving Fsp3 and 3D Complexity

With an Fsp3 value of 1.0, the 5,5-difluoro-2-azaspiro[3.4]octane core serves as an ideal building block for replacing planar, aromatic moieties in lead compounds . This strategy, supported by meta-analyses correlating high Fsp3 with improved clinical success rates, can enhance physicochemical properties and reduce promiscuous off-target binding [1].

Structure-Activity Relationship (SAR) Studies of M4 Muscarinic Agonists

The 2-azaspiro[3.4]octane core is a validated scaffold for M4 receptor agonists, as evidenced by multiple patent filings . The 5,5-difluoro derivative provides a unique substitution pattern for probing the effects of lipophilicity and fluorine-mediated interactions on M4 receptor potency and selectivity, enabling rational SAR exploration within this therapeutically relevant chemical space.

Synthesis of Novel Spirocyclic Fragment Libraries for High-Throughput Screening

The 5,5-difluoro-2-azaspiro[3.4]octane hydrochloride salt offers a chemically tractable handle (the secondary amine) for rapid diversification into larger compound libraries . The core's high Fsp3 and unique physicochemical profile ensure that resulting library members populate underexplored regions of chemical space, increasing the probability of identifying novel hits in HTS campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.